molecular formula C21H21N3O4 B2619513 6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 886650-42-6

6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B2619513
CAS RN: 886650-42-6
M. Wt: 379.416
InChI Key: MQNDXWYIGMFIGE-UHFFFAOYSA-N
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Description

This compound is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a benzodiazepine core, which is a fused benzene and diazepine ring. It also has a 4-hydroxy-3-nitrophenyl group attached to one of the carbons in the diazepine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the nitro group (-NO2) and the hydroxy group (-OH) in the molecule could potentially make the compound more polar and could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential uses. Given the properties of similar compounds, it could potentially be studied for use in treating conditions such as anxiety, insomnia, seizures, and muscle spasms .

properties

IUPAC Name

6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-21(2)10-15-19(18(26)11-21)20(23-14-6-4-3-5-13(14)22-15)12-7-8-17(25)16(9-12)24(27)28/h3-9,20,22-23,25H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDXWYIGMFIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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